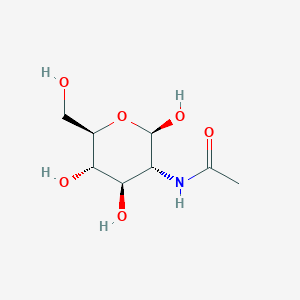

N-ACETYL-beta-D-GLUCOSAMINE

Descripción general

Descripción

2-Acetamido-2-deoxy-beta-D-glucopyranose is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an acetamido group. This compound is a key building block in the synthesis of various biologically significant molecules, including glycoproteins and glycolipids. It is commonly found in nature as a component of chitin and bacterial cell walls.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-beta-D-GLUCOSAMINE typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as chitinases and glucosaminidases are used to hydrolyze chitin, a natural polymer found in the exoskeletons of crustaceans and insects, to produce glucosamine, which is then acetylated to form this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-acetylglucosamine derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo substitution reactions where the acetamido group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodates and bromine water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions include various N-acetylglucosamine derivatives, amines, and substituted glucopyranoses.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

GlcNAc has demonstrated significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Recent studies have shown that GlcNAc can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in mouse models. For instance, a study synthesized new derivatives of GlcNAc that exhibited enhanced anti-inflammatory activities compared to the parent compound, suggesting potential applications in treating inflammation-related diseases .

Case Study: In Vivo and In Vitro Models

- Objective : Evaluate the anti-inflammatory effects of GlcNAc derivatives.

- Method : Mice were treated with LPS to induce inflammation, followed by administration of GlcNAc or its derivatives.

- Findings : The derivatives showed significant inhibition of leukocyte migration and cytokine production compared to controls, indicating their potential for therapeutic use in inflammatory conditions.

Joint Health and Osteoarthritis

GlcNAc is widely studied for its role in joint health, particularly in osteoarthritis (OA). Clinical trials have indicated that GlcNAc supplementation can improve symptoms associated with OA by enhancing cartilage repair mechanisms. It acts as a substrate for glycosaminoglycan synthesis, which is vital for maintaining cartilage integrity.

Clinical Evidence

- Study : A randomized controlled trial assessed the efficacy of GlcNAc in patients with OA.

- Results : Patients receiving GlcNAc showed significant improvements in pain and function compared to placebo groups .

Gastrointestinal Disorders

Research indicates that GlcNAc may be beneficial for individuals with inflammatory bowel disease (IBD). A pilot study involving children with treatment-resistant IBD found that oral administration of GlcNAc led to substantial clinical improvements and histological changes in intestinal tissues.

Pilot Study Overview

- Participants : 12 children with severe IBD.

- Dosage : 3-6 g/day of GlcNAc.

- Outcome : Eight children showed clear clinical improvement, with histological evidence supporting increased glycosaminoglycan synthesis .

Potential Antiviral Applications

Emerging research suggests that GlcNAc may inhibit viral infections, including SARS-CoV-2. Molecular docking studies have indicated strong interactions between GlcNAc and several viral proteins, potentially blocking their function and reducing viral replication.

Research Findings

- Study : Molecular dynamics analysis demonstrated that GlcNAc could bind effectively to SARS-CoV-2 proteins.

- Implication : This suggests a novel application for GlcNAc as an antiviral agent .

Cosmetic and Dermatological Uses

GlcNAc is also utilized in cosmetic formulations due to its ability to enhance skin hydration and barrier function. It has been shown to penetrate the skin effectively, making it a valuable ingredient in topical products aimed at improving skin health.

Safety Assessment

- Studies indicate that GlcNAc is non-toxic when used topically, with significant skin permeation observed during clinical evaluations .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids, where it plays a crucial role in cell signaling and structural integrity. In bacterial cell walls, it is a key component of peptidoglycan, providing strength and rigidity to the cell wall. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Acetamido-2-deoxy-beta-D-galactopyranose: Similar in structure but differs in the orientation of the hydroxyl group at the fourth carbon.

N-Acetylglucosamine: A closely related compound that is often used interchangeably in biological studies.

Chitosan: A polymer derived from chitin, composed of repeating units of N-ACETYL-beta-D-GLUCOSAMINE.

Uniqueness

2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids, which are essential for various biological functions. Its presence in bacterial cell walls also makes it a target for antibiotic development.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.